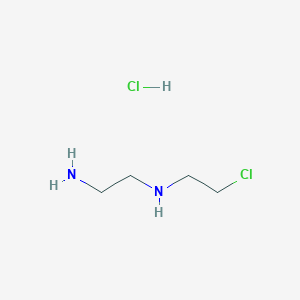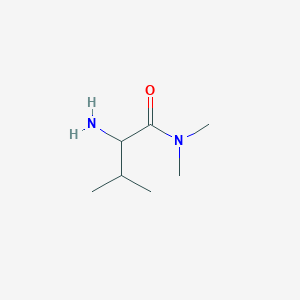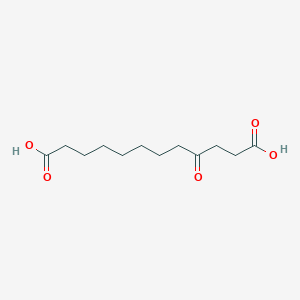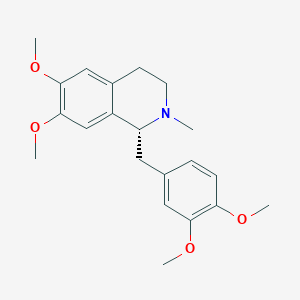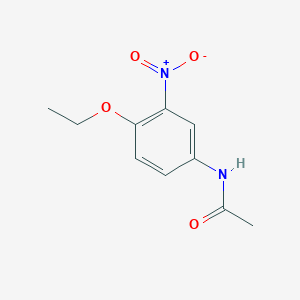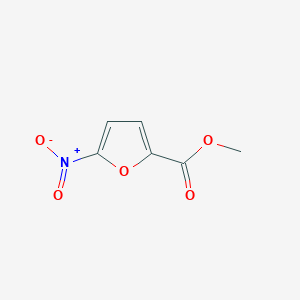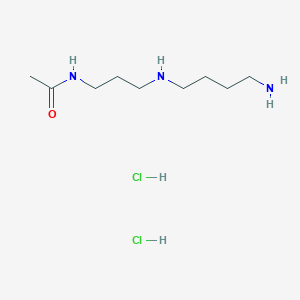
N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride
描述
N1-乙酰亚精胺(盐酸盐)是亚精胺的乙酰化衍生物,亚精胺是一种在细胞过程中起关键作用的多胺。该化合物以其参与各种生物功能而闻名,包括细胞生长、分化和凋亡。 它也是多胺氧化酶的底物,该酶催化多胺的氧化 .
准备方法
合成路线和反应条件
N1-乙酰亚精胺(盐酸盐)可以通过亚精胺的乙酰化合成。反应通常涉及使用乙酸酐或乙酰氯作为乙酰化剂。 反应在水性或有机溶剂中进行,在受控的温度和pH条件下进行,以确保伯胺基的择性乙酰化 .
工业生产方法
在工业环境中,N1-乙酰亚精胺(盐酸盐)的生产涉及大规模乙酰化工艺。 这些工艺针对高产率和纯度进行了优化,通常采用连续流动反应器和先进的纯化技术,例如结晶和色谱 .
化学反应分析
反应类型
N1-乙酰亚精胺(盐酸盐)经历各种化学反应,包括:
常用试剂和条件
氧化: 多胺氧化酶、氧气和合适的缓冲液。
水解: 酸性或碱性溶液,例如盐酸或氢氧化钠。
形成的主要产物
氧化: 3-乙酰胺基丙醛和腐胺。
水解: 亚精胺。
取代: 取决于所用亲核试剂的各种乙酰化衍生物.
科学研究应用
作用机制
N1-乙酰亚精胺(盐酸盐)主要通过与多胺氧化酶的相互作用发挥其作用。该酶催化N1-乙酰亚精胺的氧化,导致生成3-乙酰胺基丙醛和腐胺。 这些产物在细胞过程中起重要作用,包括DNA稳定、蛋白质合成和细胞信号传导 . 该化合物还影响参与细胞生长和分化的基因表达 .
相似化合物的比较
类似化合物
N8-乙酰亚精胺: 亚精胺的另一种乙酰化衍生物,具有类似的生物学功能.
N1-乙酰亚精胺: 亚精胺的乙酰化衍生物,也是多胺氧化酶的底物.
腐胺: 一种更简单的多胺,参与类似的细胞过程.
独特性
N1-乙酰亚精胺(盐酸盐)的独特性在于其在N1位的择性乙酰化,这影响了它与酶的相互作用及其在细胞代谢中的作用。 其在某些癌细胞(如结直肠腺癌)中选择性提高水平的能力使其成为癌症研究中的宝贵化合物 .
属性
IUPAC Name |
N-[3-(4-aminobutylamino)propyl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O.2ClH/c1-9(13)12-8-4-7-11-6-3-2-5-10;;/h11H,2-8,10H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLOLMVLUOGVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34450-16-3 | |
| Record name | Acetamide, N-(3-((4-aminobutyl)amino)propyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



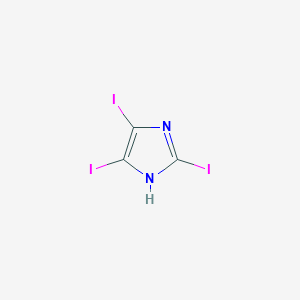
![3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B157060.png)

